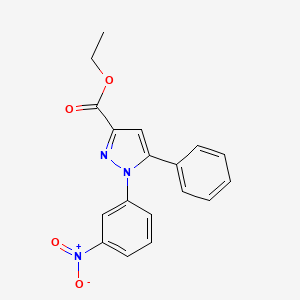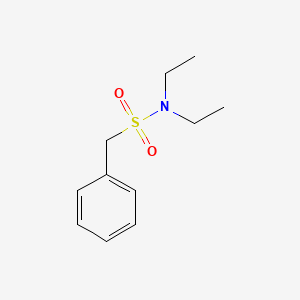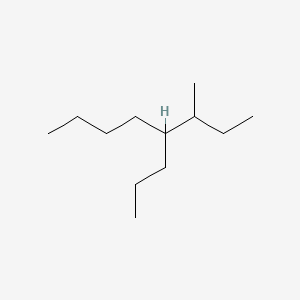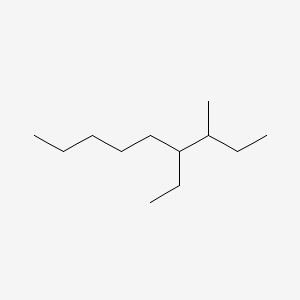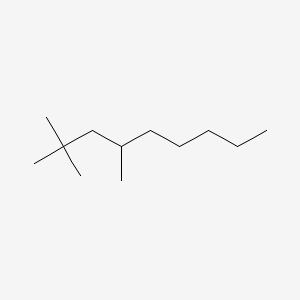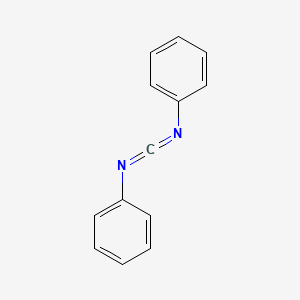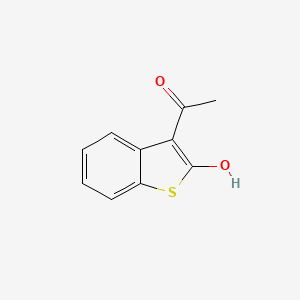![molecular formula C11H9NO2 B3054929 Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- CAS No. 6250-86-8](/img/structure/B3054929.png)
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Descripción general
Descripción
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in Diels-Alder reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- can be synthesized through various methods. One common approach involves the reaction of ethyl 2-acetoxymethylindol-3-ylacetate with dimethyl acetylenedicarboxylate. This reaction proceeds via a Diels-Alder reaction, followed by the loss of carbon dioxide to yield the desired product . Another method involves the use of indol-3-ylacetic acid as a starting material, which undergoes similar reaction conditions to produce the compound .
Industrial Production Methods
While specific industrial production methods for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily undergoes Diels-Alder reactions. These reactions involve the addition of dienes to alkynes or alkenes, resulting in the formation of carbazole derivatives . The compound can also participate in intramolecular Diels-Alder reactions, leading to the formation of cycloalka[a]carbazoles .
Common Reagents and Conditions
Common reagents used in the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- include dimethyl acetylenedicarboxylate, ethyl propiolate, and various unsymmetrical acetylenes . Reaction conditions typically involve heating the reactants to facilitate the Diels-Alder reaction and subsequent loss of carbon dioxide .
Major Products
The major products formed from the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are carbazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily involves its reactivity in Diels-Alder reactions. The compound acts as a diene, reacting with alkynes or alkenes to form carbazole derivatives. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of the product .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[4,3-b]indol-3-ones: These compounds also undergo Diels-Alder reactions, but their reactivity is influenced by the presence of electron-withdrawing groups on the indole nitrogen.
Indole-2,3-quinodimethanes: These stable dienes participate in similar reactions, forming carbazole derivatives upon reaction with alkynes.
Uniqueness
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is unique due to its specific ring structure and reactivity. The presence of the fused pyrano and indole rings imparts distinct electronic properties, making it a valuable compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
4,9-dihydro-1H-pyrano[3,4-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHDEPSDFWFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COC1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490612 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-86-8 | |
| Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Hydroxyphenyl)ethyl]phenol](/img/structure/B3054846.png)
